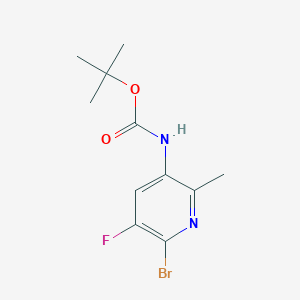

tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate

Description

Properties

Molecular Formula |

C11H14BrFN2O2 |

|---|---|

Molecular Weight |

305.14 g/mol |

IUPAC Name |

tert-butyl N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate |

InChI |

InChI=1S/C11H14BrFN2O2/c1-6-8(5-7(13)9(12)14-6)15-10(16)17-11(2,3)4/h5H,1-4H3,(H,15,16) |

InChI Key |

PFNFJPNBUODIDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1NC(=O)OC(C)(C)C)F)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves the protection of the amino or hydroxyl functional group on a suitably substituted pyridine ring with a tert-butyl carbamate (Boc) group. The key synthetic step is the carbamoylation of the pyridinyl precursor using tert-butyl chloroformate under basic conditions.

$$

\text{6-bromo-5-fluoro-2-methylpyridin-3-amine (or hydroxyl)} + \text{tert-butyl chloroformate} \xrightarrow[\text{Base}]{\text{Anhydrous conditions}} \text{this compound}

$$

- Base: Triethylamine or other non-nucleophilic bases are commonly used to scavenge HCl generated during the reaction.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to avoid hydrolysis.

- Temperature: The reaction is often conducted at 0 °C to room temperature to control the rate and minimize side reactions.

This method is a variation of the classical carbamate protection technique widely applied in heterocyclic chemistry.

Detailed Preparation from Literature

While direct literature on the exact compound this compound is scarce, closely related compounds such as tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate have been prepared using the following procedure:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 6-Bromo-2-methylpyridine + tert-butyl chloroformate + triethylamine | Reaction under anhydrous conditions in dichloromethane at 0 °C to room temperature |

| 2 | Stirring for several hours (typically 2–6 h) | Formation of carbamate via nucleophilic attack of pyridinyl nitrogen on chloroformate |

| 3 | Work-up with aqueous acid/base washes | Removal of residual reagents and by-products |

| 4 | Purification by flash chromatography or recrystallization | Isolation of pure tert-butyl carbamate derivative |

This method yields the carbamate with good purity (typically >95%) and moderate to high yield (60–85%).

Alternative Synthetic Routes

Hydroxylamine Intermediate Route: In some cases, a nitro-substituted pyridine is reduced to hydroxylamine, which is then carbamoylated with methyl chloroformate or tert-butyl chloroformate to yield carbamate derivatives. This route is useful when direct carbamoylation of the amino group is challenging.

Transition Metal-Catalyzed Coupling: Pd- or Rh-catalyzed coupling reactions have been reported for the synthesis of related carbamate derivatives bearing pyridine substituents, often involving alkynyl or aryl intermediates. These methods allow the introduction of complex substituents before or after carbamate formation.

Reaction Conditions and Optimization

Key Parameters Affecting Yield and Purity

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0 °C to 25 °C | Lower temperatures reduce side reactions; higher temperatures increase rate but risk decomposition |

| Solvent | Dichloromethane, THF | Anhydrous solvents prevent hydrolysis of carbamate |

| Base | Triethylamine, DIPEA | Neutralizes HCl, drives reaction forward |

| Reaction Time | 2 to 6 hours | Sufficient time needed for complete conversion |

| Stoichiometry | 1:1 to 1:1.2 (pyridine:chloroformate) | Slight excess of chloroformate ensures complete carbamoylation |

Industrial Scale Considerations

- Use of automated reagent addition and temperature control enhances reproducibility and safety.

- Batch reactors with inert atmosphere (N2 or Ar) prevent moisture ingress.

- Purification by crystallization preferred for scalability.

Analytical Data and Characterization

The carbamate product is typically characterized by:

| Technique | Observed Data (example) | Interpretation |

|---|---|---|

| [^1H NMR](pplx://action/followup) | Singlet at ~1.46 ppm (9H, tert-butyl), aromatic protons at 6.5–8.0 ppm | Confirms presence of Boc group and pyridine protons |

| [^13C NMR](pplx://action/followup) | Signals at ~28 ppm (tert-butyl methyls), ~80 ppm (tert-butyl quaternary carbon), aromatic carbons | Structural confirmation |

| Mass Spectrometry (ESI-MS) | Molecular ion peak matching C11H14BrFN2O2 (m/z ~ 300) | Molecular weight confirmation |

| Melting Point | Typically 100–150 °C (depending on purity) | Purity indicator |

| HPLC Purity | >95% | Product purity |

Reaction Mechanism Insights

The carbamoylation proceeds via nucleophilic attack of the pyridin-3-yl amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride ion. The base scavenges the released HCl, preventing protonation of the amine and driving the reaction forward.

The presence of electron-withdrawing substituents such as bromine and fluorine on the pyridine ring can influence the nucleophilicity of the amine and the reaction kinetics. Steric hindrance from the methyl group at the 2-position may also affect reactivity.

Comparative Analysis with Analogous Compounds

| Compound | Halogen Substituent | Molecular Weight (g/mol) | Reactivity Notes |

|---|---|---|---|

| tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate | Bromine | 273.13 | Moderate reactivity, good stability |

| tert-Butyl (6-fluoro-2-methylpyridin-3-yl)carbamate | Fluorine | ~257 | Higher electronegativity, may reduce nucleophilicity |

| tert-Butyl (6-chloro-2-methylpyridin-3-yl)carbamate | Chlorine | ~259 | Intermediate reactivity |

The bromine substituent imparts distinct reactivity patterns useful in subsequent functionalization (e.g., cross-coupling reactions).

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct carbamoylation | 6-bromo-5-fluoro-2-methylpyridin-3-amine + tert-butyl chloroformate + base | Anhydrous DCM, 0–25 °C, 2–6 h | 60–85 | Most common, scalable |

| Hydroxylamine intermediate | Nitro-substituted pyridine reduced to hydroxylamine, then carbamoylated | Rh/C catalyst, hydrazine, methyl chloroformate | 50–70 | Useful for sensitive substrates |

| Metal-catalyzed coupling | Pyridine derivatives with alkynyl or aryl groups | Pd or Rh catalysts, bases | Variable | For complex derivatives |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and fluorine) on the pyridine ring.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.

Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation and Reduction Reactions: Formation of oxidized or reduced pyridine derivatives.

Hydrolysis: Formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.

Biology:

Biochemical Studies: Used in studies to understand the interaction of pyridine derivatives with biological molecules.

Medicine:

Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry:

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and the carbamate group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific application and the biological system under study.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

*Similarity scores based on structural and functional group overlap ().

Key Observations:

- Substituent Position and Reactivity : The 5-fluoro and 2-methyl groups in the target compound enhance steric hindrance and electronic effects compared to simpler analogs like 218594-15-1. This may influence regioselectivity in cross-coupling reactions .

Commercial and Research Relevance

- Cost and Availability : tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate () is priced at $400/g, reflecting its niche applications. The target compound’s commercial data is unreported, but its complex substitution pattern suggests higher synthetic costs .

- Patent Activity : Derivatives of tert-butyl pyridinyl carbamates are frequently cited in pharmaceutical patents (e.g., and ), underscoring their role in kinase inhibitor and anticancer agent synthesis .

Biological Activity

tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate is a chemical compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15BrFN2O2

- Molecular Weight : 301.18 g/mol

- CAS Number : 2412515-43-4

The compound's biological activity is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | |

| U-937 (Monocytic Leukemia) | 1.54 | |

| CEM-13 (T Acute Lymphoblastic Leukemia) | 0.48 |

The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulating signaling pathways related to cell survival.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes critical in metabolic pathways. For example, it has shown to inhibit the activity of SPPL2a, an enzyme implicated in immune response modulation:

This inhibition suggests a role in regulating immune responses, which may be beneficial in treating autoimmune diseases.

Case Studies

- In Vitro Studies : A study conducted on MCF-7 and U-937 cell lines demonstrated that this compound induced apoptosis via increasing caspase activity, confirming its role as a pro-apoptotic agent .

- In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as an effective anticancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators if aerosol generation is likely (e.g., during weighing or synthesis) .

- Skin/Eye Protection : Wear nitrile gloves, lab coats, and safety goggles to prevent contact. Immediate flushing with water is required for accidental exposure .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks, especially during solvent evaporation or high-temperature steps .

- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong acids/bases) to avoid decomposition .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the tert-butyl group (e.g., singlet at ~1.4 ppm for H) and pyridine ring substitution patterns. Fluorine-19 NMR can resolve the fluoro substituent’s position .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., [M+H] peaks) and bromine isotopic patterns .

- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm) and aromatic C-F vibrations (~1200 cm) .

Q. What are common synthetic routes to introduce the tert-butyl carbamate (Boc) group to pyridine derivatives?

- Methodological Answer :

- Boc Protection : React the pyridine amine with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) at low temperatures (-78°C) under inert atmosphere. Quench with aqueous HCl and extract with ethyl acetate .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor by TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation or ring fluorination) be minimized during Suzuki-Miyaura coupling of the bromo substituent?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh)Cl with CuI as a co-catalyst for bromo-selective coupling. Avoid Pd catalysts prone to β-hydride elimination (e.g., Pd(OAc)) .

- Base Optimization : Employ mild bases like NaHCO instead of stronger bases (e.g., KCO) to reduce dehalogenation risks .

- Temperature Control : Conduct reactions at 80°C in DMAc to balance reactivity and selectivity .

Q. What computational methods are effective for predicting the reactivity of the fluoropyridine moiety in nucleophilic aromatic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model transition states and electron density maps. The fluoro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the 6-bromo position .

- Solvent Modeling : Include solvation effects (e.g., PCM for THF or DMF) to predict regioselectivity under experimental conditions .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform experiments at 25°C and -40°C to detect dynamic effects (e.g., rotamer interconversion of the tert-butyl group) .

- 2D NMR : Use HSQC and HMBC to assign coupling between the pyridine ring protons and adjacent substituents (e.g., F and Br) .

- Crystallography : If available, single-crystal X-ray diffraction can confirm the structure and resolve ambiguities .

Q. What strategies improve the stability of tert-butyl carbamates under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Avoid prolonged exposure to trifluoroacetic acid (TFA) during Boc deprotection. Use milder acids (e.g., HCl in dioxane) and monitor by TLC .

- Basic Conditions : Replace aqueous NaOH with ammonium hydroxide for pH adjustment to prevent hydrolysis .

- Additives : Include scavengers like triethylsilane (TES) during deprotection to stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.